molecular formula C8H7BrF2OS B1413250 2-Bromo-5-(difluoromethoxy)thioanisole CAS No. 1807244-71-8

2-Bromo-5-(difluoromethoxy)thioanisole

Cat. No.: B1413250
CAS No.: 1807244-71-8
M. Wt: 269.11 g/mol
InChI Key: YGSCOUWTOPCLHR-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethoxy)thioanisole is a chemical compound that belongs to the class of thioanisoles. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a thioanisole moiety. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)thioanisole typically involves the bromination of 5-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(difluoromethoxy)thioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of substituted thioanisole derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiol or sulfide derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)thioanisole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets and pathways The bromine atom and difluoromethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules The thioanisole moiety may interact with biological macromolecules, influencing their structure and function

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethoxy)thioanisole
  • 2-Bromo-6-(difluoromethoxy)thioanisole
  • 2-Chloro-5-(difluoromethoxy)thioanisole

Comparison: 2-Bromo-5-(difluoromethoxy)thioanisole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactionsThe presence of the bromine atom at the 2-position and the difluoromethoxy group at the 5-position distinguishes it from other thioanisole derivatives, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSCOUWTOPCLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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